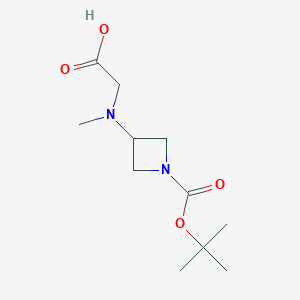
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is a compound with the molecular formula C10H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid typically involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) groupOne common method involves the reaction of azetidine with tert-butyl chloroformate to form the Boc-protected azetidine, which is then reacted with methylamine and chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the aminoacetic acid moiety.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is not well-documented. as a derivative of azetidine, it is likely to interact with biological targets through its nitrogen atom, forming hydrogen bonds or ionic interactions with enzymes or receptors. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}amino)acetic acid: Similar structure but lacks the methyl group on the nitrogen atom.
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(ethyl)amino)acetic acid: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is unique due to the presence of both the Boc-protected azetidine ring and the aminoacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C11H20N2O4 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-8(6-13)12(4)7-9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
SVYQRGVHCYIJJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
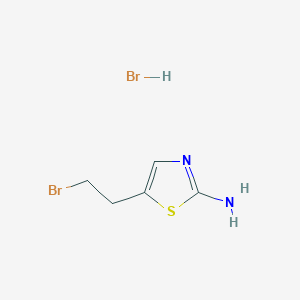
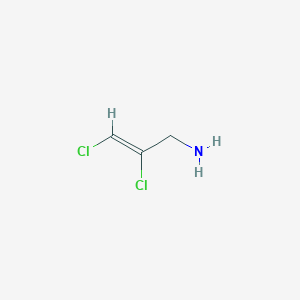
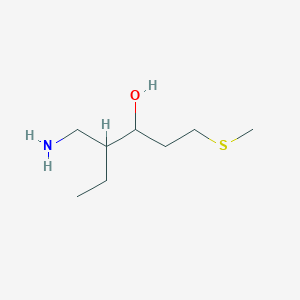
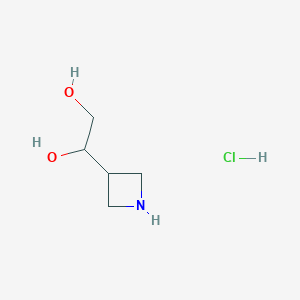
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
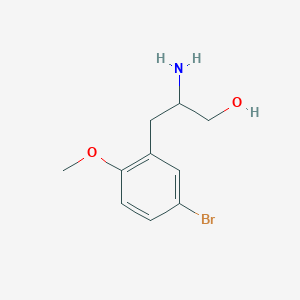
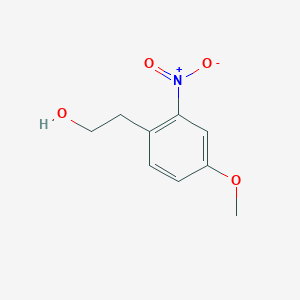
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
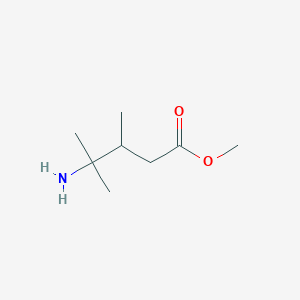
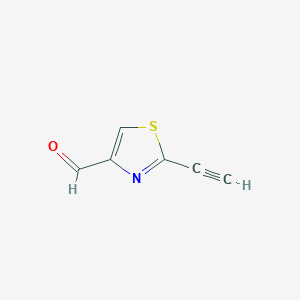
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
